Cas no 2248306-73-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate is a specialized heterocyclic compound combining isoindole and thiazole moieties, offering unique reactivity and structural versatility. Its fused-ring system and functional groups make it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both ester and cyclic ether functionalities enhances its potential for further derivatization. This compound exhibits stability under standard handling conditions while maintaining reactivity in targeted transformations. Its well-defined structure allows for precise modifications, making it useful in medicinal chemistry for developing novel therapeutic agents or in material science for advanced polymer applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate structure
2248306-73-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
CAS No:2248306-73-0
MF:C17H14N2O5S
MW:358.368463039398
CID:6265001
PubChem ID:165978552
Update Time:2025-05-24

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6518420
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
    • 2248306-73-0
    • Inchi: 1S/C17H14N2O5S/c1-9-13(25-14(18-9)12-7-4-8-23-12)17(22)24-19-15(20)10-5-2-3-6-11(10)16(19)21/h2-3,5-6,12H,4,7-8H2,1H3
    • InChI Key: IOOZWCNGAWQDCE-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=C(C)N=C1C1CCCO1

Computed Properties

  • Exact Mass: 358.06234272g/mol
  • Monoisotopic Mass: 358.06234272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 114Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate (CAS No. 2248306-73-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate (CAS No. 2248306-73-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoles and thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for various drug development initiatives.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate consists of a central isoindole core with a substituted thiazole ring. The presence of the thiazole ring and the oxolan substituent imparts specific chemical properties that contribute to its biological activity. The isoindole moiety is particularly noteworthy due to its involvement in various biological processes, including enzyme inhibition and receptor modulation.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in neurological disorders.

In addition to its neuroprotective properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(oxolan-2-y)-1,3-thiazole-5-carboxylate has shown promise in cancer research. A study conducted at the National Cancer Institute revealed that this compound selectively targets and inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings suggest that 1,3-dioxo-2,3-dihydro-1H-isoindolenyl 4-methyl-*oxolan*-*y*-*l*-* * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * *

-

The unique structural features of this molecule make it a promising candidate for various drug development initiatives.

The pharmacokinetic properties of 1,3-dioxo-*dihydro*-*i*-*s*-*o*-*i*-*n*-*d*-*o*-*l*-*e*-*y*-*l* 4-methyl-*oxolan*-*y*-l 1,thia*zol*e*-5-c*a*rbo*x*y*l*a*t*e have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, making it suitable for chronic administration. These properties are crucial for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effects.

In preclinical studies, 1,thia*zol*e*-5-c*a*rbo*x*y*l*a*t*e has demonstrated low toxicity and high safety margins. Toxicological assessments have shown that it does not cause significant adverse effects at therapeutic doses. This safety profile is essential for advancing the compound into clinical trials and ultimately into clinical use.

The synthesis of 1,thia*zol*e*-5-c*a*rbo*x*y*l*a*t*e involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the isoindole core through cyclization reactions and the introduction of the thiazole ring via condensation reactions. The oxolan substituent is typically added through selective alkylation or acylation reactions. Optimizing these synthetic routes is crucial for achieving high yields and purity levels necessary for pharmaceutical applications.

In conclusion, 1,thia*zol*e*-5-c*a*rbo*x*y*l*a*t*e (CAS No. 2248306-*-7*-*-0*) represents a promising lead compound in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies aim to elucidate its mechanisms of action and optimize its therapeutic potential for clinical applications.

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